4-Ethylphenyl 2-nitrobenzoate
Description
4-Ethylphenyl 2-nitrobenzoate is a benzoic acid derivative featuring a nitro group (-NO₂) at the 2-position of the benzene ring and a 4-ethylphenyl ester substituent. The compound combines the electron-withdrawing nitro group with the moderately electron-donating ethyl group on the phenyl ester, creating a unique electronic profile. The ester group enhances lipophilicity, making it suitable for applications in organic synthesis and pharmaceutical research, where solubility and reactivity are critical .
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C15H13NO4/c1-2-11-7-9-12(10-8-11)20-15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3 |
InChI Key |
HEXJNSZLXBPWDD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves direct nucleophilic cleavage by hydroxide ions, forming a carboxylate intermediate .
Reduction of the Nitro Group
The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation:
Key Observations :
-
Hydrogenation with Pd/C selectively reduces the nitro group without affecting the ester linkage.
-
Over-reduction in acidic media may lead to complete deoxygenation of the nitro group .
Photochemical Degradation
UV irradiation induces decomposition via nitro group rearrangement:
Mechanistic Pathway :
-
Photoexcitation generates an aci-nitro intermediate.
-
Sequential proton transfer forms a cyclic benzoxazole derivative .
Electrophilic Aromatic Substitution
The electron-withdrawing nitro group directs substitution to the meta position:
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Ethylphenyl 2,4-dinitrobenzoate | 71% | |
| Sulfonation | SO₃/H₂SO₄, 60°C | 4-Ethylphenyl 2-nitro-5-sulfobenzoate | 58% |
Regioselectivity :
Stability and Degradation
Comparison with Similar Compounds
Substituent Position and Electronic Effects
| Compound Name | Molecular Formula | Substituent Positions | Key Features |
|---|---|---|---|
| 4-Ethylphenyl 2-nitrobenzoate | C₁₅H₁₃NO₄ | 2-NO₂, 4-Ethylphenyl | Combines electron-withdrawing (NO₂) and electron-donating (ethyl) groups, balancing reactivity and stability. |
| Ethyl 4-chloro-2-nitrobenzoate | C₉H₈ClNO₄ | 2-NO₂, 4-Cl | Chlorine enhances electrophilicity, increasing reactivity in nucleophilic substitutions . |
| Ethyl 2-fluoro-4-nitrobenzoate | C₉H₈FNO₄ | 2-F, 4-NO₂ | Fluorine's inductive effects reduce ring electron density, altering reaction pathways . |
| Ethyl 2-nitro-5-(trifluoromethyl)benzoate | C₁₀H₈F₃NO₄ | 2-NO₂, 5-CF₃ | Trifluoromethyl group increases lipophilicity and metabolic stability . |
Ester Group Variations
Substituent Effects on Chemical Reactivity
- Nitro Group Position : The 2-nitro group in 4-ethylphenyl 2-nitrobenzoate directs electrophilic substitution to the 4- and 6-positions, similar to other 2-nitrobenzoates. This contrasts with 3- or 4-nitro isomers, which exhibit distinct regioselectivity .
- Electron-Donating vs. Withdrawing Groups : The ethyl group on the phenyl ester donates electrons via resonance, partially counteracting the nitro group's electron-withdrawing effects. This balance may reduce reactivity compared to analogs like Ethyl 4-chloro-2-nitrobenzoate, where chlorine amplifies electrophilicity .
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